molecular formula C9H15BrN2 B13559072 4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole

4-(3-Bromopropyl)-1-isopropyl-1h-pyrazole

Cat. No.: B13559072
M. Wt: 231.13 g/mol
InChI Key: BPKQXMICASIMTO-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is characterized by the presence of a bromopropyl group and an isopropyl group attached to the pyrazole ring. It is a white crystalline solid, soluble in water, alcohols, and other organic solvents, with a melting point of 97-99°C and a boiling point of 243-245°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in solvents like ethanol or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles

Scientific Research Applications

4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole has a variety of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.

    Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.

    Biological Research: Investigated for its potential antibacterial, antioxidant, and anticancer activities.

    Materials Science: Studied for its potential as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole involves its interaction with molecular targets through nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various biologically active derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
  • 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its isopropyl group provides steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

4-(3-bromopropyl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-8(2)12-7-9(6-11-12)4-3-5-10/h6-8H,3-5H2,1-2H3

InChI Key

BPKQXMICASIMTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CCCBr

Origin of Product

United States

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